[(1-methyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
Description
The compound (1-methyl-1H-pyrazol-4-yl)methylamine is a bis-pyrazole derivative featuring two pyrazole rings linked via methylene groups to a central amine. The pyrazole moieties are substituted at distinct positions: one with a methyl group at the 4-position (1-methyl-1H-pyrazol-4-yl) and the other with an isopropyl (propan-2-yl) group at the 3-position (1-(propan-2-yl)-1H-pyrazol-3-yl). This structural arrangement confers unique electronic and steric properties, making it relevant for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H19N5/c1-10(2)17-5-4-12(15-17)8-13-6-11-7-14-16(3)9-11/h4-5,7,9-10,13H,6,8H2,1-3H3 |
InChI Key |
PALOYDDJWBNEJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole derivatives. The reaction conditions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrazole, followed by the addition of an alkyl halide to introduce the methyl and propan-2-yl groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl and propan-2-yl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce fully saturated pyrazole derivatives.
Scientific Research Applications
(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in metal coordination complexes.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The 4-chlorophenyl analog () may exhibit enhanced stability but reduced solubility compared to the target compound’s isopropyl group .
Synthetic Efficiency :
- Copper-catalyzed methods (e.g., ) achieve moderate yields (~17–53%), suggesting room for optimization in the target compound’s synthesis .
Physicochemical Properties :
- Melting points for analogs range from 104–110°C, indicating that the target compound likely has a comparable melting point, though experimental validation is required .
Structural and Functional Insights
- Pyrazole Positioning : The 4-position methyl group on one pyrazole and the 3-position isopropyl group on the other create an asymmetric geometry, which may enhance selectivity in receptor interactions compared to symmetric analogs (e.g., bis[(1-methyl-1H-pyrazol-4-yl)methyl]amine; ) .
- Amine Linker : The methylene-amine linker facilitates rotational flexibility, enabling conformational adaptability in binding pockets, a feature shared with compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () .
Biological Activity
The compound (1-methyl-1H-pyrazol-4-yl)methylamine , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to delve into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications in therapeutic contexts.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₅N₃
- Molecular Weight : 153.22 g/mol
- CAS Number : 1015846-23-7
The structure of the compound features two pyrazole rings connected via a methyl bridge, which is crucial for its biological activity. The presence of the propan-2-yl group enhances its solubility and may influence its interaction with biological targets.
Research into similar pyrazole compounds indicates that they may exert their effects through various mechanisms:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Pyrazole derivatives have been shown to inhibit CDK2, a critical regulator of cell cycle progression. For instance, derivatives with similar structures displayed potent inhibitory activity against CDK2, leading to cell cycle arrest and apoptosis in cancer cells .
- Antiproliferative Effects : Studies indicate that compounds within this class exhibit sub-micromolar antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents. For example, one derivative demonstrated a GI50 value ranging from 0.127 to 0.560 µM across a panel of 13 cancer cell lines .
- Alpha-Amylase Inhibition : Some pyrazole derivatives have shown significant alpha-amylase inhibition, which may have implications for diabetes management by regulating carbohydrate metabolism .
Biological Activity Data
The following table summarizes key findings related to the biological activity of pyrazole derivatives similar to (1-methyl-1H-pyrazol-4-yl)methylamine:
Case Studies and Research Findings
Several studies have highlighted the biological significance of pyrazole derivatives:
- Cancer Cell Studies : A study focused on a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines demonstrated that these compounds could significantly reduce phosphorylation levels in retinoblastoma protein, indicating a mechanism for inducing apoptosis in ovarian cancer cells .
- Diabetes Management : Research on tetrapodal compounds with pyrazole units revealed their effectiveness in inhibiting alpha-amylase activity, suggesting potential applications in managing postprandial hyperglycemia .
- Selectivity Profiles : The selectivity of certain pyrazole derivatives for CDK2 over other kinases was emphasized in studies that demonstrated significant differences in inhibitory potency based on structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
